Methyl 3-(nicotinamido)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(nicotinamido)propanoate can be synthesized through the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where nicotinic acid and methanol are reacted in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(nicotinamido)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed:
Hydrolysis: Nicotinic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various nicotinamido derivatives.
Scientific Research Applications
Methyl 3-(nicotinamido)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(nicotinamido)propanoate involves its conversion to nicotinamide, which is a precursor for NAD+. NAD+ is a crucial coenzyme in cellular metabolism, playing a key role in redox reactions and energy production. The compound may also interact with specific molecular targets and pathways involved in inflammation and neuroprotection .
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used topically for its vasodilatory effects.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl group instead of a methyl group, used in similar applications.
Nicotinamide: The amide form of nicotinic acid, widely used in skincare and as a dietary supplement.
Uniqueness: Methyl 3-(nicotinamido)propanoate is unique due to its specific ester structure, which allows it to be used as a versatile intermediate in organic synthesis and as a potential therapeutic agent with distinct pharmacological properties .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(pyridine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)4-6-12-10(14)8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H,12,14) |
InChI Key |
YFGRJYFJRHVEEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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